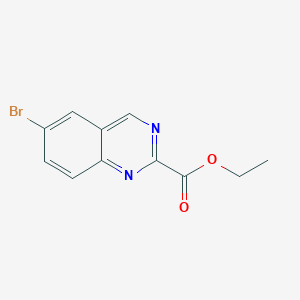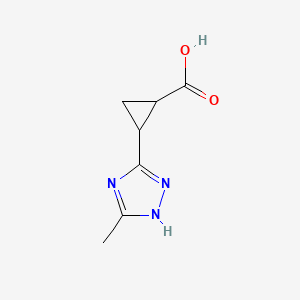
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate is a synthetic organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a cycloheptane ring with amino and carboxylate functional groups, as well as two fluorine atoms, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The industrial methods focus on cost-effectiveness and scalability while maintaining the desired chemical properties.
化学反応の分析
Types of Reactions
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated structure may also make it useful in imaging studies.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its unique properties may contribute to improved drug efficacy and reduced side effects.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as increased stability or enhanced reactivity.
作用機序
The mechanism by which Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially leading to more effective therapeutic agents.
類似化合物との比較
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid ethyl ester: This compound has a similar bicyclic structure but differs in the functional groups attached to the ring.
(1R,5R,6S)-2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene: Another bicyclic compound with different substituents, which can be used to study the effects of structural variations on chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.
特性
分子式 |
C10H17F2NO2 |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7-8H,2-6,13H2,1H3/t7-,8-/m1/s1 |
InChIキー |
JUYYIIUDOYDHFC-HTQZYQBOSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC[C@H](C(CC1)(F)F)N |
正規SMILES |
CCOC(=O)C1CCC(C(CC1)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)

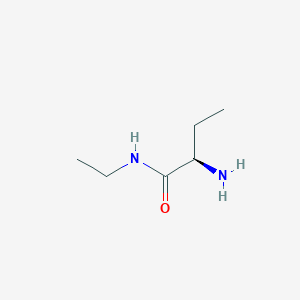
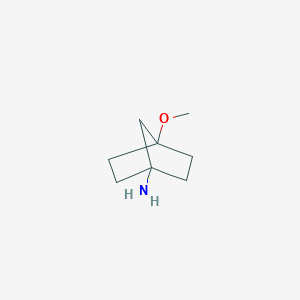
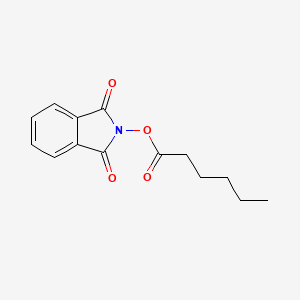
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)


